Enhanced Lipophilicity and Steric Bulk Differentiate N-(2-methylbutyl) Leucinol from Parent Leucinol
The target compound demonstrates significantly higher lipophilicity and molecular size compared to the parent leucinol scaffold, predicting altered membrane permeability and target binding. Its calculated XLogP3 value of 2.6 and a molecular weight of 187.32 g/mol are substantially greater than those of leucinol [1]. Leucinol, the primary comparator, has a lower calculated XLogP (estimated around 0.8-1.0) and a molecular weight of 117.19 g/mol [2]. This increase in lipophilicity of approximately 1.6-1.8 log units and a 60% increase in molecular mass are characteristic of the addition of the branched N-alkyl chain, which directly impacts its biological distribution and interaction with hydrophobic binding sites [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; MW = 187.32 g/mol |
| Comparator Or Baseline | Leucinol: XLogP3 ~0.8-1.0; MW = 117.19 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +1.6 to +1.8; ΔMW ≈ +70.13 g/mol |
| Conditions | Calculated using XLogP3 3.0 and PubChem 2.1 algorithms |
Why This Matters
For procurement, this directly identifies the compound as a more lipophilic and sterically demanding leucine analog, which is a critical parameter for screening libraries targeting intracellular or membrane-embedded transporters like LAT1.
- [1] PubChem. (2026). Compound Summary for CID 61245378: 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 79032: L-Leucinol. National Library of Medicine. View Source
